molecular formula C10H8N2O4 B2845041 (2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid CAS No. 131570-30-4

(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid

Cat. No.: B2845041
CAS No.: 131570-30-4
M. Wt: 220.184
InChI Key: UMQQAWNWJIXIHZ-YFKPBYRVSA-N
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Description

(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is a chiral compound belonging to the 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine family, a scaffold of significant interest in medicinal chemistry and neuroscience research. Derivatives of this core structure have been investigated for their potential role in targeting pathways associated with central nervous system (CNS) disorders . Specifically, related compounds within this class are explored for their influence on metabotropic glutamate receptors (mGlu5), which are critically involved in regulating synaptic transmission, neuronal plasticity, and various behavioral and cognitive processes . Activation of intracellular mGlu5 receptors can trigger unique signaling cascades, including those mediated by the PI3K/AKT/mTOR pathway, leading to downstream effects such as de novo protein synthesis and long-term synaptic depression . Consequently, this compound serves as a valuable chemical tool for researchers studying the intricate mechanisms of synaptic plasticity and for developing new approaches to understand psychiatric and neurodegenerative diseases. Its application is strictly confined to laboratory research.

Properties

IUPAC Name

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-3-2-4-11-7(6)9(12)14/h2-5H,1H3,(H,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQQAWNWJIXIHZ-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.

Mode of Action

The compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.

Biological Activity

Overview

(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is a heterocyclic compound with a unique pyrrolo[3,4-b]pyridine structure. Its molecular formula is C9H7N3O4C_9H_7N_3O_4 with a molecular weight of approximately 221.17 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structural features allow it to modulate the activity of specific proteins involved in cellular signaling pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth or microbial survival.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), which play a significant role in many physiological processes.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that related pyrrolo[3,4-b]pyridine derivatives can inhibit the growth of various human tumor cell lines such as KB, DLD, and HepG2/A2. The structure-activity relationship (SAR) analysis suggests that modifications in the side chain can enhance the antitumor efficacy of these compounds.

Compound Cell Line IC50 (µM) Activity
Compound 1HepG2/A210Moderate
Compound 2DLD5High
Compound 3KB15Low

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies demonstrate its effectiveness against various bacterial strains. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antitumor Efficacy in Mice : A study evaluated the antitumor effects of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Antimicrobial Screening : Another study tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated broad-spectrum activity, suggesting potential applications in treating infections caused by resistant strains.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds within the tryptophan-kynurenine metabolic pathway, including derivatives of (2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid, play crucial roles in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These compounds may modulate neuroinflammation and oxidative stress, which are key factors in the progression of these diseases .

Cancer Research

The compound has been implicated in studies exploring its potential as an anti-cancer agent. The ability of certain metabolites from the kynurenine pathway to influence immune responses suggests that they could be targeted for developing novel cancer therapies. The modulation of immune checkpoints and inflammatory responses by these compounds is an area of active investigation .

Metabolic Disorders

The compound's role in metabolic pathways makes it a candidate for studying conditions like diabetes and obesity. Research indicates that metabolites from the kynurenine pathway can affect insulin sensitivity and glucose metabolism. Understanding these interactions could lead to new therapeutic strategies for managing metabolic disorders .

Case Study 1: Neurodegenerative Disease Models

In a study examining the effects of kynurenine pathway metabolites on neurodegeneration, it was found that specific derivatives could reduce neuronal cell death in vitro models of Alzheimer's disease. This suggests that targeting these pathways may offer protective effects against neurodegeneration .

Case Study 2: Cancer Immunotherapy

A recent investigation into the immunomodulatory effects of tryptophan metabolites demonstrated that certain compounds can enhance T-cell responses against tumors. This finding supports the hypothesis that manipulating the kynurenine pathway could improve outcomes in cancer immunotherapy .

Comparison with Similar Compounds

a) 3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic Acid

  • Structure: Propanoic acid substituent at the 3-position (vs. 2-position in the target compound).
  • Molecular Formula : C₉H₈N₂O₄ (MW: 214.22 g/mol) .
  • Key Differences : Lack of chiral center and altered substituent position reduce steric and electronic interactions compared to the (2S)-configured analog. This may lower target specificity in biological systems.

b) 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic Acid

  • Structure: Butanoic acid chain (C4) instead of propanoic acid (C3).
  • Molecular Formula : C₁₁H₁₀N₂O₄ (MW: 234.21 g/mol) .
  • Key Differences : Longer chain increases hydrophobicity (higher logP) and may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core Modifications

a) (5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic Acid

  • Structure: Acetic acid (C2) substituent instead of propanoic acid.
  • Molecular Formula : C₉H₆N₂O₄ (MW: 206.16 g/mol) .

b) 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic Acid

  • Structure : Benzoic acid substituent introduces aromaticity.
  • Molecular Formula : C₁₄H₈N₂O₄ (MW: 268 g/mol; logP: 1.20) .
  • Key Differences : Aromatic ring enhances π-π stacking interactions but decreases solubility.

Stereochemical Variants

a) Racemic 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic Acid

  • Structure : Achiral or racemic mixture lacking the (2S) configuration.
  • Molecular Formula : C₁₀H₈N₂O₄ (MW: 220.18 g/mol) .
  • Key Differences : Loss of enantiomeric specificity may lead to reduced efficacy or off-target effects in chiral environments (e.g., enzyme active sites).

Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Rotatable Bonds Hydrogen Bond Donors
(2S)-Target Compound 220.18 ~1.0* 3 2
3-(5,7-Dioxo...)propanoic Acid 214.22 ~0.8 3 2
4-(5,7-Dioxo...)butanoic Acid 234.21 ~1.5 4 2
4-(5,7-Dioxo...)benzoic Acid 268 1.20 2 1

*Estimated based on analogs.

Q & A

Q. What are the foundational strategies for synthesizing (2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Condensation : Reacting pyrrole derivatives (e.g., 3,4-dihydropyrrolo precursors) with diketones or activated carbonyl compounds to form the fused bicyclic core .
  • Acetylation/Functionalization : Introducing the propanoic acid side chain via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCC/DMAP or carbodiimide-based reagents) .
  • Chirality Control : Ensuring enantiomeric purity (2S configuration) through asymmetric catalysis or chiral auxiliary-mediated synthesis, followed by chiral HPLC validation .

Q. Critical Considerations :

  • Purification via column chromatography or recrystallization to isolate intermediates.
  • Monitoring reaction progress using TLC or LC-MS to avoid side products.

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on:

  • Spectroscopic Techniques :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon connectivity, with emphasis on the pyrrolopyridine core (δ 6.5–8.5 ppm for aromatic protons) .
    • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C10_{10}H8_{8}N2_{2}O4_{4}) and isotopic patterns .
  • X-ray Crystallography : Resolving the stereochemistry of the (2S) configuration and fused bicyclic system .

Q. What preliminary biological screening approaches are used to assess its therapeutic potential?

Methodological Answer: Initial screening focuses on:

  • Enzyme Inhibition Assays : Testing interactions with targets like kinases or proteases using fluorescence-based or radiometric assays .
  • Cellular Viability Assays : Dose-response studies (e.g., MTT assay) to evaluate cytotoxicity in cancer or normal cell lines .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC to quantify protein-ligand interactions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while maintaining enantiomeric purity?

Methodological Answer: Advanced strategies include:

  • Catalytic Asymmetric Synthesis : Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during cyclization steps .
  • Flow Chemistry : Continuous flow systems to improve reaction control and reduce side-product formation .
  • DoE (Design of Experiments) : Statistical optimization of parameters (temperature, solvent, catalyst loading) to maximize yield and purity .

Q. How should contradictory data on biological activity be resolved?

Methodological Answer: Contradictions arise from variability in assay conditions or off-target effects. Mitigation involves:

  • Orthogonal Assays : Cross-validating results using distinct methodologies (e.g., enzymatic vs. cellular assays) .
  • Meta-Analysis : Aggregating data from multiple studies to identify trends, adjusting for variables like cell type or compound purity .
  • Mechanistic Studies : Using CRISPR-edited cell lines or knock-out models to confirm target specificity .

Q. What advanced techniques elucidate the compound’s mode of action in complex biological systems?

Methodological Answer:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein interaction networks .
  • Molecular Dynamics Simulations : Modeling binding dynamics with target proteins (e.g., docking studies with kinases) .
  • In Vivo Pharmacokinetics : Radiolabeled compound tracking in animal models to study absorption/distribution .

Q. How can researchers address stability issues in aqueous or physiological buffers?

Methodological Answer:

  • pH Stability Profiling : Testing degradation kinetics across pH 2–8 using LC-MS to identify labile bonds (e.g., lactam ring hydrolysis) .
  • Excipient Screening : Co-solvents (e.g., PEGs) or cyclodextrin encapsulation to enhance solubility and shelf-life .
  • Accelerated Stability Studies : Stressing the compound at 40°C/75% RH for 4 weeks to predict long-term stability .

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